molecular formula C15H18ClN5O B2366254 3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine CAS No. 2309586-30-7

3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine

Cat. No. B2366254
CAS RN: 2309586-30-7
M. Wt: 319.79
InChI Key: KVBGBCPXOKXJGU-UHFFFAOYSA-N
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Description

The compound “3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine” is a chemical compound that has been studied for its potential antidiabetic properties . It is a GPR119 agonist, which means it can stimulate the G-protein-coupled receptor 119 (GPR119) that is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .


Molecular Structure Analysis

The InChI code for a related compound, “[1-(4-chloro-2-pyrimidinyl)-3-piperidinyl]methanol”, is 1S/C10H14ClN3O/c11-9-3-4-12-10(13-9)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 . This gives us some insight into the molecular structure of the compound you’re interested in, but it’s not an exact match.

Mechanism of Action

The compound acts as a GPR119 agonist. GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. Agonists of GPR119 stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

properties

IUPAC Name

3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-11-2-3-14(20-19-11)22-10-12-4-6-21(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBGBCPXOKXJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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